Methyl (trimethylsilyl)acetate
Description
Overview of Methyl (trimethylsilyl)acetate as an Organosilicon Compound
This compound, with the chemical formula C₆H₁₄O₂Si, is an organosilicon compound that functions as a derivative of acetic acid. ontosight.ai In its structure, a trimethylsilyl (B98337) (TMS) group, -Si(CH₃)₃, replaces one of the alpha-hydrogen atoms of methyl acetate. ontosight.aiwikipedia.org This structural feature places it within the broader class of silyl (B83357) enol ether precursors and organosilicon reagents, which are characterized by the presence of a carbon-silicon bond. lkouniv.ac.in
The compound is a colorless liquid with physical and chemical properties that make it a versatile reagent in organic chemistry. ontosight.aichembk.com It is soluble in common organic solvents like ethers and alcohols but insoluble in water. ontosight.aichembk.com The presence of the bulky, non-polar trimethylsilyl group influences its reactivity and physical characteristics, such as volatility, which is a common feature of trimethylsilylated compounds. wikipedia.org
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| IUPAC Name | methyl 2-(trimethylsilyl)acetate | matrix-fine-chemicals.com |
| CAS Number | 2916-76-9 | matrix-fine-chemicals.comsigmaaldrich.com |
| Molecular Formula | C₆H₁₄O₂Si | ontosight.aimatrix-fine-chemicals.com |
| Molecular Weight | 146.26 g/mol | sigmaaldrich.comsigmaaldrich.com |
| Appearance | Colorless liquid | ontosight.aichembk.com |
| Boiling Point | 38-39 °C at 13 mmHg | sigmaaldrich.comalfa-chemical.com |
| Density | 0.891 g/mL at 25 °C | sigmaaldrich.comalfa-chemical.com |
| Refractive Index | n20/D 1.414 | sigmaaldrich.comalfa-chemical.com |
Historical Context of this compound in Synthetic Chemistry
The utility of reagents like this compound is rooted in the broader history of silyl ketene (B1206846) acetals and related organosilicon compounds in synthetic chemistry. The first significant report on the preparation of silyl ketene acetals (SKAs) dates back to the late 1950s by Petrov and colleagues. google.com This initial work laid the foundation for a new class of reagents that could serve as enolate equivalents in various carbon-carbon bond-forming reactions.
Throughout the latter half of the 20th century, the methodology for preparing and using silyl enol ethers and silyl ketene acetals expanded significantly. Researchers developed several procedures for their synthesis, including the reaction of carboxylic acid esters with strong bases like lithium diisopropylamide followed by trapping with trimethylsilyl chloride, and the hydrosilation of esters. google.com These developments were crucial as they provided chemists with stable, isolable, and reactive nucleophiles for reactions such as aldol (B89426) additions, Michael additions, and alkylations. The development of reagents like this compound, which can be readily converted into a reactive silyl ketene acetal (B89532) or a corresponding lithium enolate, is a direct outcome of this foundational research into harnessing silicon's unique properties to control reactivity in organic synthesis. sigmaaldrich.comsigmaaldrich.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-trimethylsilylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si/c1-8-6(7)5-9(2,3)4/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIHUZDFFYVRXKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40183422 | |
| Record name | Methyl (trimethylsilyl)acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
146.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2916-76-9 | |
| Record name | Acetic acid, 2-(trimethylsilyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2916-76-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (trimethylsilyl)acetate | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (trimethylsilyl)acetate | |
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| Record name | Methyl (trimethylsilyl)acetate | |
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Iii. Reactivity and Mechanistic Studies of Methyl Trimethylsilyl Acetate
Nucleophilic and Electrophilic Reactions
Condensation Reactions with Aldehydes and Ketones
Formation of β-Trimethylsiloxycarboxylates
The reactivity of the α-carbon in methyl (trimethylsilyl)acetate is central to its utility in organic synthesis. The hydrogen atoms on this carbon are acidic and can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate a resonance-stabilized enolate ion. This α-silyl carbanion is a potent nucleophile.
The reaction of this enolate with carbonyl compounds like aldehydes and ketones is the initial step of the Peterson Olefination. chemistnotes.com This addition reaction leads to the formation of a β-trimethylsilyl-β-hydroxy ester intermediate. The resulting alkoxide, prior to aqueous workup, is effectively a lithium β-trimethylsiloxycarboxylate. This intermediate is often not isolated but is directly subjected to elimination conditions. organicchemistrydata.org
The general scheme for this reaction is as follows:
Deprotonation: this compound is treated with a strong base (e.g., LDA) at low temperature to form the corresponding lithium enolate.
Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Intermediate Formation: A tetrahedral intermediate is formed, which upon quenching, yields a neutral β-hydroxysilane. This intermediate is the precursor to the α,β-unsaturated ester. chemistnotes.comorganicchemistrydata.org
Synthesis of α,β-Unsaturated Esters
The formation of α,β-unsaturated esters from this compound and carbonyl compounds is a key application known as the Peterson Olefination. chemistnotes.comtcichemicals.com This reaction is considered the silicon equivalent of the Wittig reaction. nrochemistry.com A significant feature of the Peterson olefination is that the intermediate β-hydroxysilane can be used to form either E- or Z-alkenes, depending on the choice of elimination conditions (acidic or basic). tcichemicals.comwikipedia.org
When the α-silyl carbanion contains electron-withdrawing groups, such as the ester moiety in this compound, the β-hydroxysilane intermediate is often unstable and eliminates in-situ to directly yield the α,β-unsaturated ester. wikipedia.org The elimination of the trimethylsilanol group [(CH₃)₃SiOH] from the β-hydroxysilane intermediate drives the formation of the carbon-carbon double bond. organicchemistrydata.org
The stereochemical outcome of the elimination can be controlled:
Basic Conditions : Treatment of the β-hydroxysilane intermediate with a base (e.g., sodium hydride, potassium hydride) results in a syn-elimination, proceeding through a four-membered silaoxetane cyclic intermediate. organicchemistrydata.orgnrochemistry.com
Acidic Conditions : Treatment with an acid (e.g., sulfuric acid, p-toluenesulfonic acid) leads to a stereospecific anti-elimination. nrochemistry.com
This controllable stereoselectivity makes the Peterson olefination a valuable method in organic synthesis. chemistnotes.comnrochemistry.com
| Reactant 1 | Reactant 2 (Aldehyde/Ketone) | Base/Acid | Product | Stereochemistry |
| This compound | R¹R²C=O | 1. LDA2. Acid or Base | Methyl 2-alkylidenepropanoate | E or Z selectable |
Acidolysis and Cleavage Mechanisms
Acid-catalyzed Cleavage of Trimethylsilyl (B98337) Acetate Derivatives
The cleavage of trimethylsilyl acetate derivatives under acidic conditions is a fundamental reaction, often utilized in deprotection strategies in organic synthesis. The mechanism is analogous to the acid-catalyzed hydrolysis of common esters. libretexts.orgchemguide.co.uk The reaction is initiated by the protonation of the carbonyl oxygen atom of the acetate group by an acid catalyst, typically a hydroxonium ion (H₃O⁺) in aqueous solutions. libretexts.org
This initial protonation step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. The positive charge on the protonated oxygen can be delocalized through resonance, further activating the molecule for the subsequent steps. libretexts.org
Nucleophilic Attack on the Silicon Atom in Protonated Acetates
Following the initial protonation of the carbonyl oxygen, the cleavage of the silicon-oxygen bond can proceed via nucleophilic attack on the silicon atom. Unlike typical ester hydrolysis where the nucleophile (e.g., water) attacks the carbonyl carbon, the presence of the silicon atom provides an alternative reaction pathway.
In this mechanism, a nucleophile, such as a water molecule or the conjugate base of the acid catalyst, attacks the electrophilic silicon center. Silicon's ability to accommodate a fifth bond allows for the formation of a pentacoordinate, trigonal bipyramidal intermediate. This pathway is distinct from the tetrahedral intermediate formed during the hydrolysis of carbon-based esters. researchgate.net The attack is facilitated by the polarization of the Si-O bond and the increased leaving group ability of the protonated acetate moiety.
Formation of Bridged Siliconium Cations as Intermediates
Under certain conditions, particularly in strongly acidic and non-nucleophilic media, the cleavage mechanism may involve the formation of cationic silicon intermediates. While direct observation in the context of trimethylsilyl acetate cleavage is not widely documented, studies on related organosilicon compounds suggest the plausibility of such intermediates. For instance, the acidolysis of highly substituted organosilicon compounds has been shown to generate methyl-bridged silicon cations.
These bridged siliconium cations are species where a group (like methyl) bridges two silicon atoms, or in this case, might be involved in an intramolecular rearrangement. The formation of such intermediates is believed to play a role in the skeletal rearrangements of oligosilanes and related compounds. Their potential involvement in the acidolysis of trimethylsilyl acetate would represent a pathway involving a discrete, highly reactive cationic silicon species, which would then be rapidly quenched by a nucleophile.
Release of Acetic Acid and Trimethylsilanol upon Hydrolysis
The final step in the complete hydrolysis of this compound or its parent compound, trimethylsilyl acetate, is the breakdown of the intermediates to yield the final, stable products. Regardless of the precise pathway (attack at carbon or silicon), the ultimate products of the reaction with water are acetic acid and trimethylsilanol ((CH₃)₃SiOH).
Thermal Decomposition Studies
The thermal stability and decomposition pathways of silyl (B83357) esters are of significant interest in understanding their reactivity under high-temperature conditions. Gas-phase thermolysis studies, often analyzed using techniques like ultraviolet photoelectron spectroscopy, reveal the intricate mechanisms by which these compounds break down. The structure of the ester, particularly the nature of the group attached to the carboxyl or sulfonate function, plays a critical role in determining the decomposition temperature and the resulting products.
The thermal decomposition of trimethylsilyl esters can proceed through different mechanistic pathways depending on the substituents. A study investigating the thermolytic behavior of various trimethylsilyl esters revealed that their stability and decomposition products are highly dependent on the electronegativity of the group attached to the oxygen atom. researchgate.net
For simple alkyl-substituted esters like trimethylsilyl acetate, which serves as a structural analog to this compound for the purpose of studying the Si-O-C linkage, decomposition is limited even at very high temperatures. At 800 °C, trimethylsilyl acetate undergoes only minor decomposition. researchgate.net The primary pathway observed involves a 1,2-elimination reaction, yielding the corresponding carboxylic acid (acetic acid) and likely a transient silene species, although the latter is highly reactive and difficult to detect directly.
In stark contrast to the high thermal stability of trimethylsilyl acetate, silyl esters bearing strongly electron-withdrawing trifluoro groups, such as trimethylsilyl trifluoroacetate and trimethylsilyl trifluoromethanesulfonate, exhibit significantly different behavior. researchgate.net
Trimethylsilyl trifluoroacetate undergoes complete decomposition at temperatures between 725–800 °C. researchgate.net The decomposition does not follow the same pathway as trimethylsilyl acetate, indicating that the presence of the trifluoromethyl group fundamentally alters the reaction mechanism.
Trimethylsilyl trifluoromethanesulfonate also decomposes completely within the same temperature range (725–800 °C). researchgate.net Research suggests a pathway for this compound that involves the formation of trimethylsilyl fluoride and difluorooxathirane dioxide as the primary thermolysis products. researchgate.net This indicates a complex rearrangement and fragmentation process, differing substantially from the simple elimination seen with trimethylsilyl acetate.
The enhanced reactivity of the trifluoro-substituted silyl esters is attributed to the strong electron-withdrawing nature of the CF₃ group, which weakens the Si-O bond and facilitates alternative, lower-energy decomposition pathways. While trimethylsilyl acetate remains largely intact at 800 °C, the trifluoroacetate and trifluoromethanesulfonate analogs decompose entirely, highlighting a dramatic difference in thermal stability. researchgate.net
Interactive Data Table: Comparison of Thermal Decomposition of Silyl Esters
| Compound | Decomposition Temperature (°C) | Extent of Decomposition | Primary Products | Proposed Pathway |
| Trimethylsilyl acetate | ~800 | Minor | Acetic Acid | 1,2-Elimination |
| Trimethylsilyl trifluoroacetate | 725 - 800 | Complete | Not specified in abstract | Different from acetate |
| Trimethylsilyl trifluoromethanesulfonate | 725 - 800 | Complete | Trimethylsilyl fluoride, Difluorooxathirane dioxide | Rearrangement/Fragmentation |
Iv. Applications of Methyl Trimethylsilyl Acetate in Organic Synthesis
Protecting Group Chemistry
Silylation, the introduction of a silyl (B83357) group, is a common strategy to protect reactive functional groups during multi-step syntheses. taylorandfrancis.com Methyl (trimethylsilyl)acetate serves as a source of the trimethylsilyl (B98337) (TMS) group for the protection of several functionalities. wikipedia.org
Carboxylic acids can be converted to their corresponding trimethylsilyl esters, which serves as a temporary protecting group. researchgate.netresearchgate.net This protection strategy is valuable in reactions where the acidic proton of the carboxylic acid would interfere with basic or nucleophilic reagents. oup.com For instance, the protection of unsaturated carboxylic acids as their trimethylsilyl esters allows for subsequent hydroboration reactions. researchgate.netresearchgate.net The trimethylsilyl group can be easily removed under mild hydrolytic conditions to regenerate the carboxylic acid. semanticscholar.org
A general method for the formation of trimethylsilyl esters involves the reaction of the carboxylic acid with a silylating agent like hexamethyldisilazane (HMDS) or trimethylsilyl chloride. researchgate.net While direct use of this compound for this purpose is less commonly documented, its utility in generating silyl enol ethers from esters implies its capability to act as a TMS donor under appropriate conditions. richmond.edu
Table 1: Protection of Carboxylic Acids as Trimethylsilyl Esters
| Carboxylic Acid | Silylating Agent | Conditions | Reference |
|---|---|---|---|
| Unsaturated Carboxylic Acids | Me3SiCl | - | researchgate.netresearchgate.net |
| Various Carboxylic Acids | HMDS | Solvent-free, I₂ (cat.) | researchgate.net |
While acetals and thioacetals are the most common protecting groups for aldehydes and ketones, silylation offers an alternative, particularly for the formation of silyl enol ethers which can be considered a protected form of the enolate. oup.comtcichemicals.comchemistrysteps.com The formation of silyl enol ethers from aldehydes and ketones using this compound is not a primary application, with reagents like trimethylsilyl chloride or trimethylsilyl trifluoromethanesulfonate being more common. nih.gov However, the in situ generation of silyl ketene (B1206846) acetals from esters using trimethylsilyl trifluoromethanesulfonate suggests a similar reactivity pathway could be envisioned for ketones. richmond.edu
A methodology for the in situ protection of aldehydes and ketones has been developed using trimethylsilyl trifluoromethanesulfonate in combination with phosphines, forming O,P-acetal or -ketal type phosphonium salts. nih.govjst.go.jp This allows for selective reactions at other carbonyl groups within the molecule. jst.go.jp
The protection of hydroxyl and thiol groups as their trimethylsilyl ethers or thioethers is a fundamental transformation in organic synthesis. wikipedia.orgwikipedia.org Trimethylsilyl acetate has been described as a reagent for the silylation of alcohols, phenols, and thiols. google.com The reaction involves the replacement of the active hydrogen on the heteroatom with a TMS group. taylorandfrancis.com This protection renders the functional group less polar, more volatile, and stable to a range of reaction conditions, particularly non-acidic ones. semanticscholar.orgregistech.com
The silylation of alcohols and phenols can be achieved using various silylating agents, and the choice of reagent often depends on the substrate and the desired reaction conditions. semanticscholar.orgresearchgate.net For instance, hexamethyldisilazane (HMDS) is a frequently used reagent for the silylation of alcohols and phenols, often catalyzed by an acid. semanticscholar.orgresearchgate.net While specific protocols detailing the use of this compound for these transformations are less common, its role as a TMS donor is established. guidechem.comcolostate.edu
Table 2: Silylation of Alcohols and Phenols
| Substrate | Silylating Agent | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Alcohols | Hexamethyldisilazane (HMDS) | H-β zeolite, neat, 80°C | Trimethylsilyl ether | semanticscholar.org |
| Phenols | Hexamethyldisilazane (HMDS) | NaHSO₄/SiO₂, r.t. | Trimethylsilyl ether | researchgate.net |
| Alcohols, Phenols | Triethylsilanol | Silicatein-α, 75°C | Triethylsilyl ether | semanticscholar.org |
The reactivity of silylating agents varies significantly, influencing their applications in organic synthesis. This compound is considered to have a relatively low silylation potential compared to other common electrophilic trimethylsilylating agents. colostate.edu
Chlorotrimethylsilane (TMSCl) is a highly reactive and common silylating agent. researchgate.net It typically requires a base like triethylamine or pyridine to neutralize the HCl byproduct. researchgate.net Its high reactivity can sometimes lead to a lack of selectivity. researchgate.net
Hexamethyldisilazane (HMDS) is a less reactive and more economical silylating agent than TMSCl. researchgate.netresearchgate.net It produces ammonia as the only byproduct, which is easily removed. researchgate.net The reaction often requires a catalyst, such as an acid or trimethylsilyl chloride, to proceed at a reasonable rate. researchgate.net
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful silylating agent that is particularly useful for the derivatization of compounds for gas chromatography (GC) analysis due to the high volatility of its byproducts. wikipedia.orgresearchgate.netnih.gov It is more reactive than N,O-Bis(trimethylsilyl)acetamide (BSA). evitachem.com
N,O-Bis(trimethylsilyl)acetamide (BSA) is a versatile and widely used silylating agent with a reactivity similar to that of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). wikipedia.orgsigmaaldrich.comchemicalbook.com It is effective for silylating a wide range of functional groups under mild conditions. chemicalbook.com
Table 3: Comparison of Common Silylating Agents
| Silylating Agent | Reactivity | Byproducts | Key Features | Reference |
|---|---|---|---|---|
| This compound | Low | Acetic acid | Mild silylating agent. | colostate.edu |
| Chlorotrimethylsilane (TMSCl) | High | HCl | Requires a base; highly reactive. | researchgate.netresearchgate.net |
| Hexamethyldisilazane (HMDS) | Moderate | NH₃ | Economical; often requires a catalyst. | researchgate.netresearchgate.net |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Very High | N-Methyltrifluoroacetamide | Volatile byproducts; ideal for GC analysis. | wikipedia.orgresearchgate.net |
| N,O-Bis(trimethylsilyl)acetamide (BSA) | High | N-(trimethylsilyl)acetamide, Acetamide | Versatile and widely used. | wikipedia.orgsigmaaldrich.com |
Carbon-Carbon Bond Forming Reactions
This compound plays a crucial role in certain aldol (B89426) reactions, particularly in the Mukaiyama aldol addition. organic-chemistry.org A significant development is a one-pot, three-step reaction that allows acetic acid to be used directly as an enolate precursor. richmond.edu This process involves the in situ formation of trimethylsilyl acetate (TMSOAc). richmond.edu
The reaction mechanism proceeds through the following key steps:
In situ formation of trimethylsilyl acetate: Acetic acid reacts with trimethylsilyl trifluoromethanesulfonate (TMSOTf) and an amine base (e.g., i-Pr₂NEt) to form trimethylsilyl acetate. richmond.edu
Formation of a bis-silyl ketene acetal (B89532): A second equivalent of TMSOTf activates the silyl ester towards deprotonation by the amine base, leading to the formation of a bis-silyl ketene acetal. richmond.edu
Mukaiyama aldol addition: The residual TMSOTf catalyzes the aldol addition of the bis-silyl ketene acetal to an aldehyde. richmond.eduorganic-chemistry.org
This methodology provides a mild and effective way to synthesize β-hydroxy carboxylic acids from non-enolizable aldehydes and acetic acid. richmond.edu The use of commercially available trimethylsilyl acetate can also serve as a convenient surrogate in this reaction. richmond.edu
Table 4: Aldol Reaction of Acetic Acid with Benzaldehyde
| Reactants | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acetic acid, Benzaldehyde | TMSOTf, i-Pr₂NEt | CH₂Cl₂, rt, 2 h | 3-hydroxy-3-phenylpropanoic acid | >95% conversion | richmond.edu |
| Trimethylsilyl acetate, Benzaldehyde | TMSOTf, i-Pr₂NEt | CH₂Cl₂, rt, 2 h | 3-hydroxy-3-phenylpropanoic acid | >95% conversion | richmond.edu |
Aldol Reactions
Mukaiyama Aldol Reactions with Aldehydes
The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, involving the Lewis acid-catalyzed addition of a silyl enol ether to a carbonyl compound, such as an aldehyde or ketone. rsc.orgtcichemicals.com When this compound is used as the precursor, it forms a silyl ketene acetal that reacts with aldehydes to yield β-hydroxy carbonyl compounds. tcichemicals.comnih.gov This reaction is advantageous because it utilizes a stable enol silyl ether, which allows for the formation of a single cross-aldol product under relatively mild conditions. tcichemicals.comrichmond.edu The electrophilicity of the aldehyde's carbonyl group is enhanced by the Lewis acid, facilitating the nucleophilic attack by the silyl ketene acetal. rsc.org
The Mukaiyama aldol reaction is critically dependent on catalysis to activate the carbonyl electrophile. A wide range of Lewis acids are employed for this purpose. rsc.org
Trimethylsilyl trifluoromethanesulfonate (TMSOTf): TMSOTf is a particularly effective and versatile catalyst for these reactions. richmond.edu It can play a dual role, first acting as a silylating agent to promote the in situ formation of the silyl ketene acetal from an acetate source, and subsequently serving as a Lewis acid to catalyze the addition to the aldehyde. richmond.edurichmond.edurichmond.edu This dual functionality is leveraged in one-pot procedures. richmond.edu Control experiments have confirmed that TMSOTf is essential for the aldol adduct formation from trimethylsilyl acetate (TMSOAc). richmond.edu
Metal-Based Lewis Acids: Traditional Lewis acids like titanium tetrachloride (TiCl₄) were used in the original Mukaiyama reactions. rsc.org The general mechanism involves the coordination of the Lewis acid to the aldehyde's oxygen, increasing its electrophilicity. rsc.org Other metal-based catalysts, such as copper(II) complexes, have also been explored, particularly for asymmetric synthesis in aqueous environments. nih.gov
Non-Metal Lewis Acids: Non-metallic Lewis acids, such as triphenylmethyl (trityl) salts like TrClO₄ and TrSbCl₆, have also been shown to effectively catalyze the Mukaiyama aldol reaction between silicon enolates and aldehydes. nih.gov
The choice of catalyst can be influenced by the specific substrates and desired stereochemical outcome. The steric and electronic properties of the silyl group on the Lewis acid can also influence the reaction mechanism and product distribution. rsc.org
The stereochemical outcome of the Mukaiyama aldol reaction is a critical aspect, with the formation of syn or anti diastereomers being a key consideration. Unlike aldol reactions involving metal enolates that often proceed through a closed, six-membered cyclic transition state, the Mukaiyama reaction is generally believed to occur via an open transition state. tcichemicals.comorganic-chemistry.orgharvard.edu This is attributed to the poor ligating ability of the siloxy group. tcichemicals.com
Consequently, the stereoselectivity (syn vs. anti) is not predetermined by the enolate geometry in a predictable way and is highly dependent on several factors, including:
The structure of the aldehyde and the silyl ketene acetal. organic-chemistry.org
The choice of Lewis acid catalyst. organic-chemistry.orgmsu.edu
The reaction conditions, such as solvent and temperature. tcichemicals.com
For instance, in acetate aldol additions with α-alkoxy-propanal, using chelating Lewis acids like TiCl₄ or SnCl₄ can lead to high degrees of syn-selectivity. msu.edu Conversely, employing a non-chelating Lewis acid like boron trifluoride (BF₃) can reverse the facial diastereoselectivity. msu.edu This variability allows for the targeted synthesis of specific stereoisomers through careful selection of reagents and conditions. organic-chemistry.org
A significant advancement in the application of this compound and related compounds is the development of one-pot processes. richmond.edu These procedures combine the formation of the silyl ketene acetal intermediate and its subsequent Mukaiyama aldol reaction in a single reaction flask, obviating the need to isolate and purify the often-sensitive enolate. richmond.eduresearchgate.netrichmond.edu
A common strategy involves using TMSOTf and a trialkylamine base. richmond.eduresearchgate.net The process for converting acetic acid, for example, is thought to occur in three steps within the same pot:
In situ formation of trimethylsilyl acetate (TMSOAc) from acetic acid. richmond.edu
A second equivalent of TMSOTf activates the silyl ester towards deprotonation by the base, forming the bis-silyl ketene acetal. richmond.edu
The remaining TMSOTf catalyzes the Mukaiyama aldol addition of the silyl ketene acetal to the aldehyde. richmond.edu
This one-pot methodology has been successfully applied to various esters, amides, and thioesters, reacting with aldehydes or their dimethyl acetal equivalents to produce aldol adducts in high yields. richmond.eduorganic-chemistry.orgresearchgate.net
Acetate Aldol Additions
Acetate aldol additions refer specifically to the aldol reaction of an "acetate enolate" equivalent, which introduces a two-carbon carboxymethyl group to an aldehyde, resulting in a β-hydroxy acid or ester. richmond.eduwiley-vch.de Using this compound as the source for the silyl ketene acetal is a prime example of this transformation.
The reaction of commercially available or independently synthesized trimethylsilyl acetate (TMSOAc) with an aldehyde in the presence of TMSOTf and a base like diisopropylethylamine (i-Pr₂NEt) leads to the aldol addition adducts in high conversion. richmond.edu After an acidic workup, the final product is the β-hydroxy carboxylic acid. richmond.edu This method is particularly effective for non-enolizable aldehydes. richmond.edu
The reaction provides a direct route to valuable β-hydroxy acid building blocks. The stereoselectivity of these additions can be controlled, for example, by using chiral auxiliaries on the acetate component or by employing chiral Lewis acids. msu.eduwiley-vch.de
Below is a table summarizing the results of one-pot acetate aldol additions using acetic acid as the enolate precursor with various aldehydes, catalyzed by TMSOTf. richmond.edu
| Aldehyde | Product (β-Hydroxy Carboxylic Acid) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| Benzaldehyde | 3-Hydroxy-3-phenylpropanoic acid | 91 | N/A |
| p-Anisaldehyde | 3-Hydroxy-3-(4-methoxyphenyl)propanoic acid | 99 | N/A |
| p-Nitrobenzaldehyde | 3-Hydroxy-3-(4-nitrophenyl)propanoic acid | 99 | N/A |
| Cinnamaldehyde | 3-Hydroxy-5-phenyl-4-pentenoic acid | 70 | N/A |
| 2-Furaldehyde | 3-(2-Furyl)-3-hydroxypropanoic acid | 99 | N/A |
| Pivaldehyde | 3-Hydroxy-4,4-dimethylpentanoic acid | 99 | N/A |
| Isobutyraldehyde | 3-Hydroxy-4-methylpentanoic acid | 99 | 1.8:1 |
| Cyclohexanecarboxaldehyde | 3-Cyclohexyl-3-hydroxypropanoic acid | 99 | 1.2:1 |
Acylation Reactions
Beyond aldol-type reactions, trimethylsilyl acetate is a valuable reagent in acylation reactions, providing a synthetic route to β-keto acids and, subsequently, methyl ketones. tandfonline.com These compounds are important intermediates in the synthesis of various natural products. tandfonline.com
The acylation of trimethylsilyl acetate with acylating agents like acid chlorides provides a direct pathway to β-keto acids. tandfonline.com The reaction typically involves treating trimethylsilyl acetate with an acid chloride in the presence of a base. This method serves as an alternative to procedures that might use stronger, more hazardous bases. tandfonline.com
The resulting β-keto acids are versatile intermediates. tandfonline.comacs.org They can be isolated or, more commonly, subjected to decarboxylation (loss of CO₂) upon acidic workup or heating to yield the corresponding methyl ketone. This two-step sequence from an acid chloride represents an effective method for ketone synthesis. tandfonline.com
The table below illustrates the synthesis of various β-keto acids and methyl ketones via the acylation of trimethylsilyl acetate. tandfonline.com
| Acid Chloride | Product | Yield (%) |
| Benzoyl chloride | 3-Oxo-3-phenylpropanoic acid | 83 |
| Hexanoyl chloride | 3-Oxooctanoic acid | 90 |
| Cyclohexanecarbonyl chloride | 3-Cyclohexyl-3-oxopropanoic acid | 80 |
| Cinnamoyl chloride | 3-Oxo-5-phenyl-4-pentenoic acid | 75 |
| Benzoyl chloride | Acetophenone (after decarboxylation) | 78 |
| Hexanoyl chloride | 2-Heptanone (after decarboxylation) | 88 |
Mechanistic Aspects of Acylation with Trimethylsilyl Acetate
While this compound itself is not typically used as a direct acylating agent, its corresponding enolate, derived from trimethylsilyl acetate, is a potent nucleophile in acylation reactions to produce β-keto acids and methyl ketones. These products are significant intermediates in the synthesis of various natural products.
The mechanism involves the deprotonation of trimethylsilyl acetate using a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate then undergoes nucleophilic attack on an acid chloride. The resulting intermediate is a β-keto siloxy ester. Subsequent workup with hydrochloric acid can lead to either the β-keto acid or, upon further heating, the corresponding methyl ketone via decarboxylation. A key advantage of this method is that the trimethylsilyl group facilitates the formation of the enolate and acts as a protecting group during the reaction. In a related context, silyl compounds like trimethylsilyl trifluoromethanesulfonate (TMSOTf) have been shown to be highly effective catalysts for the acylation of alcohols with acid anhydrides, demonstrating the broader role of silyl groups in activating molecules for acylation. nih.gov
Table 1: Synthesis of β-Keto Acids via Acylation of Trimethylsilyl Acetate
| Acid Chloride | Product (β-Keto Acid) | Yield (%) |
| Phenylacetyl chloride | 3-Oxo-4-phenylbutanoic acid | 97 |
| 3,3-Dimethylbutanoyl chloride | 4,4-Dimethyl-3-oxopentanoic acid | 81 |
| Benzoyl chloride | 3-Oxo-3-phenylpropanoic acid | 97 |
Data sourced from studies on the acylation of trimethylsilyl acetate. msu.edu
Michael Additions (Implied in broader applications of silyl ketene acetals)
This compound is a precursor to silyl ketene acetals, which are key nucleophiles in a variation of the Michael addition known as the Mukaiyama-Michael reaction. The classical Michael addition involves the 1,4-conjugate addition of a nucleophile (Michael donor), typically an enolate, to an α,β-unsaturated carbonyl compound (Michael acceptor).
In the Mukaiyama variant, a silyl ketene acetal, generated from an ester like this compound, serves as a stable and versatile enolate equivalent. The reaction is typically promoted by a Lewis acid, such as titanium tetrachloride (TiCl₄). The Lewis acid activates the α,β-unsaturated acceptor, making it more electrophilic. The silyl ketene acetal then attacks the β-carbon of the activated acceptor. A subsequent workup step removes the silyl group, yielding the 1,5-dicarbonyl compound. The mechanism can sometimes be initiated by an electron transfer from the silyl ketene acetal to the Lewis acid, depending on the steric bulk of the reactants. mit.edursc.org This reaction is a powerful tool for carbon-carbon bond formation, and asymmetric versions have been developed to create chiral 1,5-dicarbonyl systems with high enantioselectivity. researchgate.netyoutube.com
Strecker Synthesis of α-Aminonitriles
The Strecker synthesis is a classic method for producing amino acids, traditionally involving the reaction of an aldehyde or ketone with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed. frontiersin.org Modern organic synthesis often employs trimethylsilyl cyanide (TMSCN) as a safer and more manageable cyanide source. nsf.gov
The mechanism in the presence of TMSCN follows a similar pathway. First, the aldehyde or ketone reacts with an amine (or ammonia) to form an imine intermediate. The TMSCN, often activated by a catalyst, then delivers the cyanide nucleophile to the imine carbon. The trimethylsilyl group subsequently transfers to the nitrogen atom, forming an N-silylated aminonitrile. An aqueous workup then hydrolyzes both the silyl group and the nitrile to yield the final α-amino acid. The use of chiral catalysts can render this reaction highly enantioselective. While this compound is not a direct participant, the use of TMSCN highlights the utility of organosilicon reagents in this fundamental transformation.
Table 2: Catalysts Used in the Asymmetric Strecker Reaction with TMSCN
| Catalyst Type | Example | Role |
| Chiral Lewis Acid | Titanium-based complexes | Activates the imine for nucleophilic attack. |
| Chiral Organocatalyst | Thiourea derivatives | Activates the imine via hydrogen bonding. nsf.gov |
| Chiral Lewis Base | N,N'-Dioxides | Activates TMSCN for cyanide delivery. |
Precursor for Other Organosilicon Compounds
Synthesis of Silicon-containing Alpha-amino Acids
The incorporation of silicon atoms into amino acid structures can enhance properties such as lipophilicity and resistance to metabolic degradation, making them valuable in medicinal chemistry and peptide design. There are various strategies for synthesizing these unnatural amino acids.
One common approach involves the modification of amino acid precursors or the construction of the amino acid backbone from silicon-containing building blocks. For instance, a silyl malonate derivative, which can be conceptually derived from a precursor like this compound, can undergo alkylation followed by further transformations to yield β-silyl α,α-disubstituted amino acids. These synthetic routes allow for the precise placement of silicon atoms within the amino acid structure, leading to novel compounds with potentially enhanced biological activity.
Formation of Silacycloalkenes
The direct formation of silacycloalkenes from this compound is not a commonly reported transformation. However, related silyl ketene acetal derivatives can be utilized in cyclization reactions to form various heterocyclic structures. For example, O-silyl N,O-ketene acetals, which share functional similarities, can undergo annulation reactions with tethered alkynes to construct functionalized dihydropyridinone rings.
More broadly, the synthesis of silicon-containing heterocycles can be achieved through various routes, such as intramolecular cyclizations of aryl silanes or the reaction of silylium ions with cyclic acetals. researchgate.netyoutube.com The rigidity of temporary silacycles, like dioxasiline rings, can also be exploited to direct the stereochemical outcome of intramolecular reactions, such as the Diels-Alder cyclization, to build complex carbon skeletons. While a direct pathway from this compound to a silacycloalkene is not established, the reactivity of related silyl compounds points to the potential for developing such cyclization strategies.
Preparation of Trimethylsilyl Enol Ethers of 1,3-Diketones
Trimethylsilyl enol ethers are highly useful intermediates in organic synthesis, serving as enolate equivalents in reactions like the Mukaiyama aldol and Michael additions. While typically formed using reagents like trimethylsilyl chloride with a base, alternative methods have been developed.
One such method involves the use of ethyl trimethylsilylacetate, a close homolog of this compound, in the presence of a fluoride source like tetra-n-butylammonium fluoride, to silylate 1,3-diketones. More conveniently, trimethylcyanosilane has been shown to react smoothly with 1,3-diketones in various solvents at room temperature to produce the corresponding trimethylsilyl enol ethers in high yields. This reaction proceeds under neutral conditions and provides a facile route to these valuable synthetic intermediates.
Synthesis of 2-(Trimethylsilyl)ethoxymethyl Chloride
The synthesis of 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl), a widely utilized protecting group for alcohols, phenols, and amines in organic synthesis, can be achieved through a multi-step process originating from this compound. wikipedia.orghighfine.com This pathway involves the initial reduction of the methyl ester to form the key intermediate, 2-(trimethylsilyl)ethanol, which is subsequently chloromethylated to yield the final product. google.comgoogle.com
Step 1: Formation of this compound
While the primary focus is on the applications of this compound, its formation is the initial step in this synthetic sequence. One documented method involves a Reformatsky reaction between methyl bromoacetate and trimethylchlorosilane. google.com This reaction is typically catalyzed by zinc and cuprous chloride in an organic solvent like tetrahydrofuran. The reaction proceeds at a controlled temperature, often below 30 °C, to yield this compound. google.com
Step 2: Reduction of this compound to 2-(Trimethylsilyl)ethanol
The crucial step involving this compound is its reduction to 2-(trimethylsilyl)ethanol. google.comgoogle.com This transformation is a standard ester reduction, and various reducing agents can be employed.
A detailed method described in the patent literature utilizes sodium borohydride for this reduction. google.com The this compound is first hydrolyzed to (trimethylsilyl)acetic acid, which is then re-esterified before the reduction. However, direct reduction of the ester is also a common practice in organic synthesis. Alternative and potent reducing agents like lithium aluminum hydride are also effective for converting silylacetates to 2-(trimethylsilyl)ethanol. chemicalbook.com
Research Findings on the Reduction Step:
| Reducing Agent | Substrate | Solvent | Conditions | Yield |
| Sodium Borohydride | (Trimethylsilyl)acetyl derivative | - | - | High Yield google.com |
| Lithium Aluminum Hydride | Ethyl trimethylsilylacetate | - | - | Not specified chemicalbook.com |
| Borane-tetrahydrofuran | Ethyl trimethylsilylacetate | Tetrahydrofuran | Ambient temperature, 48 h | 78.1% chemicalbook.com |
Step 3: Chloromethylation of 2-(Trimethylsilyl)ethanol
The final step in the synthesis is the conversion of 2-(trimethylsilyl)ethanol to 2-(trimethylsilyl)ethoxymethyl chloride. This is an etherification reaction where a chloromethyl group is introduced. highfine.comgoogle.com
A common procedure for this transformation involves reacting 2-(trimethylsilyl)ethanol with paraformaldehyde in the presence of hydrogen chloride gas at low temperatures. google.com After the reaction is complete, the organic phase is separated, dried, and purified by distillation under reduced pressure to afford the final product, 2-(trimethylsilyl)ethoxymethyl chloride. google.com The yield for this final step has been reported to be as high as 85%. google.com
V. Advanced Research Topics and Specialized Applications
Organosilicon Chemistry in Material Science
In material science, organosilicon compounds such as Methyl (trimethylsilyl)acetate are pivotal in the development of high-performance materials. Their ability to introduce silicon into a polymer matrix allows for the tailoring of material properties to suit specific and demanding applications.
Organosilicon coatings, with the general formula SiOxCyHz, are synthesized using plasma-enhanced chemical vapor deposition (PECVD), a technique that employs plasma to facilitate the reaction of gaseous precursors. researchgate.net this compound, referred to as TMSA or TMSAc in research, is a key monomer used in this process to create thin, durable, and functional films. researchgate.netnih.gov These coatings have a wide range of potential applications, including as protective layers on metals and plastics, anti-reflection coatings, and water-repellent barrier films. nih.gov The PECVD process allows for the creation of diverse organosilicon-based materials, from inorganic silica-like coatings to soft, organic plasma polymers. researchgate.net
The properties of SiOxCyHz coatings can be precisely controlled by adjusting the ratio of the monomers in the plasma discharge. Research has shown a significant dependence of the coating's characteristics on the fraction of this compound in the gaseous mixture, particularly when combined with gases like oxygen or argon. scholarsresearchlibrary.com
When this compound is mixed with oxygen, a lower fraction of the organosilicon monomer results in harder, more inorganic coatings resembling silicon dioxide (SiO2). scholarsresearchlibrary.com As the proportion of this compound increases, the resulting films become more organic and polymeric in nature, leading to a decrease in hardness. scholarsresearchlibrary.com For instance, the Martens hardness of these coatings has been observed to decrease from 3.97 GPa to 0.76 GPa as the TMSAc fraction is increased from 25.0% to 92.3%. scholarsresearchlibrary.com
Similarly, the hydrophobicity of the coatings is directly influenced by the monomer ratio. An increase in the this compound fraction leads to a greater incorporation of hydrocarbon groups into the surface, resulting in a more hydrophobic material. scholarsresearchlibrary.com This is quantified by the water contact angle, which has been shown to increase from 75.0° to 95.3° with a rising TMSAc fraction. scholarsresearchlibrary.com
| TMSAc Fraction (%) | Martens Hardness (GPa) | Water Contact Angle (°) |
|---|---|---|
| 25.0 | 3.97 | 75.0 |
| 92.3 | 0.76 | 95.3 |
In the fabrication of microelectronics, the adhesion of photoresists to substrate surfaces is critical for the precise patterning of circuits. google.com this compound, specifically in the form of O-trimethylsilyl-acetate (OTMSA), is utilized as a silylating agent to prime substrate surfaces, such as silicon wafers, before the application of a photoresist. google.com
The priming process with OTMSA modifies the substrate surface by reacting with surface hydroxyl groups, rendering the surface more hydrophobic. google.com This hydrophobic layer is more compatible with the organic photoresist, leading to improved and more uniform coating and bonding. google.com By preventing the absorption of moisture at the interface, it reduces problems such as undercutting of the photoresist during the development process. google.com This application is crucial for the manufacturing of high-density microelectronic devices where high-resolution lithography is required. google.com
Biomedical and Pharmaceutical Applications
The unique properties of organosilicon compounds are also being explored in the biomedical and pharmaceutical fields for the synthesis of novel therapeutic agents and biomaterials.
While specific, named examples of pharmaceuticals or agrochemicals synthesized directly using this compound are not extensively detailed in publicly available literature, its role as a silylating agent and a source of the trimethylsilyl (B98337) group is of significant importance in organic synthesis. The trimethylsilyl group is widely used as a protecting group for various functional groups, such as alcohols and amines, during the multi-step synthesis of complex molecules like active pharmaceutical ingredients (APIs). guidechem.comnih.gov This protective function is crucial for preventing unwanted side reactions and ensuring the desired chemical transformations occur. guidechem.com
The introduction of trimethylsilyl groups can also enhance the stability of molecules, a valuable attribute in the development of both pharmaceuticals and agrochemicals. guidechem.com For instance, in the synthesis of fungicides and herbicides, precise molecular structures are required to achieve the desired biological activity, and protecting groups are often essential to achieve these complex architectures.
A significant area of research is the incorporation of silicon into amino acids to create analogues with modified properties. nih.gov The replacement of a carbon atom with a silicon atom, a concept known as bioisosterism, can lead to compounds with enhanced biological activity, improved resistance to enzymatic degradation, and increased bioavailability due to higher lipophilicity. nih.gov
An important example of this is the use of β-trimethylsilyl alanine as a bioisostere for phenylalanine. researchgate.net Phenylalanine is an essential amino acid found in many peptides and proteins. By replacing a carbon in the side chain of phenylalanine with a silicon atom to create β-trimethylsilyl alanine, researchers can modulate the physicochemical and biochemical properties of bioactive peptides. nih.gov This substitution can lead to peptides with prolonged therapeutic effects. While various synthetic routes for silicon-containing amino acids have been developed, a direct synthesis of β-trimethylsilyl alanine from this compound is not prominently described in the reviewed literature. researchgate.netnih.govresearchgate.netrsc.orgnih.govnih.gov
Investigation of Silicon-containing Polymers in Bilayer Photoresists
The relentless drive for miniaturization in the semiconductor industry has pushed lithographic techniques to their limits, necessitating the development of advanced photoresist materials. For high-resolution patterning at deep ultraviolet (DUV) wavelengths, such as 193 nm, thin photoresists are required to overcome issues like pattern collapse and to provide the necessary resolution. This, however, creates challenges for subsequent plasma etching steps due to the poor etch resistance of thin organic polymer films. A key innovation to address this challenge is the use of bilayer photoresist systems, where a thin top imaging layer is used in conjunction with a thicker underlying layer. Silicon-containing polymers have emerged as critical components in these advanced bilayer photoresist systems. semanticscholar.orgresearchgate.net
The primary advantage of incorporating silicon into the polymer backbone of a photoresist is the significant enhancement of its resistance to oxygen plasma etching. researchgate.netresearchgate.net During an oxygen reactive ion etching (RIE) process, the silicon in the polymer reacts with oxygen to form a thin, stable layer of silicon dioxide (SiO2) on the surface of the photoresist pattern. This in-situ-formed SiO2 layer acts as a hard mask, effectively protecting the underlying layers from the etching plasma and enabling the transfer of the high-resolution pattern from the thin imaging layer to the substrate. Polymers with a silicon content of at least 3.5% by weight have been shown to provide effective etch resistance for these applications. researchgate.net
Research has focused on designing and synthesizing novel silicon-containing polymers with low optical densities at 193 nm and incorporating acid-labile protecting groups to enable chemically amplified resist systems. researchgate.net These polymers, which can include norbornene/maleic anhydride copolymers with silicon side chains, are designed to have a precise balance of lithographic performance, etch resistance, and solubility characteristics. researchgate.net The introduction of bulky, silicon-containing moieties like polyhedral oligomeric silsesquioxanes (POSS) into the polymer structure has also been explored to enhance thermal properties and control acid diffusion within the photoresist film, leading to improved pattern fidelity. mdpi.com
The table below summarizes the key properties and advantages of silicon-containing polymers in bilayer photoresist applications.
| Property | Description | Advantage in Bilayer Photoresists |
| High Oxygen Etch Selectivity | The silicon-containing polymer forms a protective SiO2 layer during oxygen plasma etching. | Enables the use of a thin imaging layer on top of a thicker underlayer, facilitating high-resolution patterning and robust pattern transfer. |
| Optical Transparency at 193 nm | The polymer must be sufficiently transparent at the exposure wavelength to allow for efficient photopatterning. | Ensures that the light penetrates the thin imaging layer to create the desired latent image with high fidelity. |
| Thermal Stability | The polymer must withstand the temperatures used in pre-baking and post-exposure baking steps without degradation or pattern deformation. | Maintains the integrity and critical dimensions of the patterned features throughout the lithographic process. |
| Good Adhesion | The polymer must adhere well to the underlying substrate or underlayer. | Prevents pattern delamination and ensures the successful transfer of the pattern to the substrate. |
Analytical Chemistry Applications (Excluding basic identification)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of a wide range of volatile and semi-volatile compounds. nih.govmdpi.com However, many biologically and environmentally relevant molecules, such as amino acids, organic acids, sugars, and steroids, are non-volatile due to the presence of polar functional groups like hydroxyl (-OH), carboxyl (-COOH), and amino (-NH2). tcichemicals.comcolostate.edusigmaaldrich.com To make these compounds amenable to GC-MS analysis, a chemical modification process known as derivatization is employed. colostate.eduuin-malang.ac.idresearchgate.net Silylation, the replacement of an active hydrogen with a trimethylsilyl (TMS) group, is one of the most common and effective derivatization techniques. nih.govregistech.com
The primary goal of silylation is to increase the volatility and thermal stability of polar analytes. uin-malang.ac.idresearchgate.netnih.govregistech.com By replacing the active hydrogens in polar functional groups with nonpolar trimethylsilyl groups, the intermolecular hydrogen bonding that is responsible for the low volatility of these compounds is eliminated. colostate.edu This results in derivatives that are more volatile and can be readily analyzed by GC. colostate.eduregistech.com
Furthermore, silylation protects thermally labile functional groups from degradation at the high temperatures of the GC injection port and column. colostate.edunih.gov This enhanced stability ensures that the analyte is detected as a single, sharp chromatographic peak corresponding to the intact derivatized molecule, rather than multiple peaks from decomposition products. The resulting trimethylsilyl ethers, esters, and amines are generally more thermally stable than their parent compounds. tcichemicals.com
The table below outlines the effect of silylation on different classes of analytes and the resulting benefits for GC-MS analysis.
| Analyte Class | Polar Functional Groups | Effect of Silylation | Benefits for GC-MS Analysis |
| Alcohols & Phenols | -OH | Formation of TMS ethers | Increased volatility and thermal stability, reduced peak tailing. |
| Carboxylic Acids | -COOH | Formation of TMS esters | Increased volatility, prevention of decarboxylation at high temperatures. |
| Amines | -NH2, >NH | Formation of N-TMS derivatives | Reduced polarity, improved chromatographic peak shape. |
| Amino Acids | -COOH, -NH2, -OH, -SH | Derivatization of multiple functional groups | Enables comprehensive analysis of amino acid profiles. |
| Sugars | Multiple -OH groups | Formation of multiple TMS ethers | Allows for the analysis of otherwise non-volatile carbohydrates. |
In the field of metabolomics, which involves the comprehensive analysis of all metabolites in a biological system, GC-MS is a widely used platform. nih.govmdpi.com Derivatization is a crucial step in GC-MS-based metabolomics to expand the range of detectable metabolites. mdpi.comoup.comnih.gov The choice of derivatization reagent and reaction conditions can significantly impact the detection and quantification of metabolites. nih.govresearchgate.net
Silylation is a cornerstone of derivatization in metabolomics due to its broad applicability to various classes of metabolites. nih.govmdpi.com However, the efficiency of the silylation reaction and the stability of the resulting derivatives can vary depending on the specific metabolite and the silylating agent used. nih.gov For instance, some amino acid derivatives can be unstable, leading to variations in analytical results if not analyzed promptly. mdpi.com
To address some of the challenges with silylation, such as the potential for multiple derivative formation with certain compounds (e.g., tautomerization of keto-acids), a two-step derivatization process involving methoximation followed by silylation is often employed. youtube.com Methoximation protects carbonyl groups and prevents the formation of multiple silylated derivatives, leading to simpler chromatograms and more reliable quantification. youtube.com
The choice of silylating reagent is also critical. While reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used, the selection of the optimal reagent and reaction conditions is essential for achieving comprehensive and reproducible metabolite profiling. uin-malang.ac.idnih.govresearchgate.net The stability of the derivatized sample over time is another important consideration, as degradation of derivatives can lead to inaccurate quantification. nih.gov
The following table compares key aspects of different derivatization approaches in GC-MS metabolomics.
| Derivatization Approach | Description | Advantages | Disadvantages |
| Silylation (e.g., with MSTFA) | A one-step reaction that replaces active hydrogens with TMS groups. | Broad applicability to a wide range of metabolites, relatively simple procedure. | Can produce multiple derivatives for some compounds, derivatives may have limited stability. |
| Methoximation followed by Silylation | A two-step process where carbonyl groups are first protected with methoxyamine, followed by silylation of other active hydrogens. | Prevents tautomerization and the formation of multiple derivatives for keto-compounds, leading to cleaner chromatograms. | More time-consuming due to the two-step process. |
| Alkylation (e.g., with MCF) | An alternative to silylation that involves the reaction of analytes with alkyl chloroformates. | Derivatives can be more stable than silyl (B83357) derivatives, and the reaction can be performed at room temperature. | May not be as broadly applicable as silylation for all classes of metabolites. |
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Mechanistic Insights from Advanced Spectroscopic Studies
Mass spectrometry is a powerful tool for the structural elucidation of organic and organometallic compounds. In addition to conventional mass spectra, the study of metastable ions, which are ions that decompose in the field-free regions of a mass spectrometer, can provide valuable insights into the fragmentation pathways of molecules. nih.gov Mass-analyzed ion kinetic energy (MIKE) spectrometry is a technique specifically designed to study the unimolecular decomposition of metastable ions. nih.gov
Studies on the metastable ion fragmentation of organosilicon compounds, such as dimethoxydimethylsilane and dimethoxymethylsilane, have revealed characteristic decomposition pathways upon electron impact ionization. nih.gov These studies, often in conjunction with isotopic labeling, allow for the detailed elucidation of fragmentation mechanisms. nih.gov
A common fragmentation pathway for methoxysilanes involves the expulsion of substituents from the central silicon atom (e.g., H, CH3, or OCH3), followed by the loss of a formaldehyde molecule (CH2O). nih.gov The fragmentation patterns of organosilicon compounds are often compared to their carbon analogues to understand the influence of the silicon atom on the decomposition process. nih.gov For example, the fragmentation of some intermediate ions from methoxysilanes involves the loss of an ethylene or dimethyl ether molecule, with mechanisms that differ from their carbon counterparts. nih.gov
These detailed fragmentation studies are crucial for building a fundamental understanding of the gas-phase ion chemistry of organosilicon compounds and for the accurate interpretation of their mass spectra. The insights gained from metastable ion studies contribute to the development of mass spectral libraries and aid in the structural identification of unknown organosilicon compounds.
The table below presents a summary of common metastable fragmentation pathways observed for simple organosilicon compounds.
| Precursor Ion | Fragmentation Pathway | Neutral Loss | Significance |
| [R-Si(OCH3)x]+• | Loss of a substituent (R) | R• | Initial fragmentation step. |
| [Si(OCH3)x]+• | Loss of formaldehyde | CH2O | A characteristic fragmentation of methoxysilanes. |
| Intermediate Ions | Loss of ethylene | C2H4 | Indicates rearrangement processes in the gas phase. |
| Intermediate Ions | Loss of dimethyl ether | CH3OCH3 | Another rearrangement-driven fragmentation. |
Ultraviolet Photoelectron Spectroscopy Studies of Thermolysis
The thermal decomposition (thermolysis) of silyl esters, including compounds structurally related to this compound, has been investigated using specialized spectroscopic techniques. Ultraviolet photoelectron spectroscopy (PES) is a powerful method for studying the electronic structure of molecules in the gas phase and for identifying transient species formed during high-temperature reactions.
A key study in this area examined the thermolytic behavior of trimethylsilyl acetate, a compound closely related to this compound. The research aimed to understand the decomposition pathways of such esters at high temperatures. The findings from this ultraviolet photoelectron spectroscopy study are detailed below.
Research Findings on the Thermolysis of Trimethylsilyl Acetate:
| Compound | Thermolysis Temperature | Observation | Conclusion |
| Trimethylsilyl acetate | 800°C | Only a small degree of decomposition was observed. | The compound is relatively stable under these conditions, decomposing via a mechanism that yields acetic acid and other silicon-containing species. cdnsciencepub.com |
| Trimethylsilyl trifluoroacetate | 725-800°C | Complete decomposition occurred. | The presence of fluorine atoms significantly lowers the thermal stability, providing a driving force for decomposition through the formation of a strong Si-F bond. cdnsciencepub.com |
The investigation revealed that trimethylsilyl acetate is remarkably stable, showing only minimal decomposition at temperatures as high as 800°C. In contrast, its fluorinated analogue, trimethylsilyl trifluoroacetate, decomposes completely under similar conditions. This suggests that the decomposition pathway is heavily influenced by the substituents on the acetate group. For trimethylsilyl trifluoroacetate, the formation of the highly stable trimethylsilyl fluoride provides a strong thermodynamic driving force for the reaction. The study concluded that for simple silyl acetates without such activating groups, the thermolysis is not a facile process. cdnsciencepub.com
Catalytic Applications of Organosilicon Reagents
Organosilicon reagents, a broad class of compounds that includes silyl esters like this compound, are versatile tools in modern organic synthesis. Their unique reactivity, low toxicity, and the stability of their byproducts make them valuable in a variety of catalytic transformations. gelest.comsigmaaldrich.com These reagents are particularly prominent in reactions involving the formation of silicon-carbon bonds and in selective reduction processes.
Hydrosilylation Reactions
Hydrosilylation is a fundamental and atom-economical reaction that involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. nih.govnih.gov This process is a primary method for synthesizing a wide range of organosilicon compounds and for modifying polymers. nih.govrsc.org The reaction is typically catalyzed by transition metal complexes.
While platinum-based catalysts like Speier's catalyst (H₂PtCl₆) have historically dominated the field, significant research has focused on developing more sustainable and cost-effective catalysts based on other metals. nih.gov The choice of catalyst and the structure of the organosilicon reagent can influence the reaction's efficiency and selectivity (i.e., whether the silicon atom adds to the more or less substituted carbon). nih.govrsc.org
Examples of Catalytic Systems in Hydrosilylation:
| Catalyst System | Substrate Type | Selectivity | Reference |
| Platinum(0) complexes (e.g., Karstedt's catalyst) | Alkenes, Alkynes | High efficiency, industry standard | nih.gov |
| Cobalt(II) amide/NHC | Aliphatic Alkenes | anti-Markovnikov | nih.gov |
| Co(acac)₂/Xantphos | Styrene Derivatives | Markovnikov | nih.gov |
| Rhenium Nitrosyl Complexes | Carbonyl Compounds | High turnover numbers | nih.gov |
Research has demonstrated that the structure of the organosilicon modifier plays a crucial role in the efficiency of processes like polybutadiene hydrosilylation. rsc.org The electronic and steric properties of the substituents on the silicon atom affect the rate and outcome of the catalytic reaction. rsc.org
Radical Reductions
Organosilanes, which contain a silicon-hydrogen bond, serve as effective and selective reducing agents in organic synthesis. The Si-H bond is weakly polarized, making the hydrogen atom "hydridic" in nature. gelest.comorganicreactions.org This property allows organosilanes to donate a hydride to electron-deficient centers, often activated by a catalyst. organicreactions.org
Unlike more reactive metal hydrides, organosilanes offer advantages such as lower toxicity, ease of handling, and simpler purification of the final products. gelest.com They exhibit excellent functional group tolerance, enabling the selective reduction of one functional group in the presence of others. gelest.com Radical-based reductions initiated by organosilanes have also gained prominence. In these processes, a silyl radical is generated, which then participates in a radical chain reaction. rhhz.net
Common Organosilane Reducing Agents and Their Applications:
| Organosilane Reagent | Functionality Reduced | Key Features | Reference |
| Triethylsilane | Aldehydes, Ketones, Imines | Commonly used in ionic hydrogenations. | organicreactions.org |
| Diphenylsilane | Amides | Selectively reduces amides to aldehydes. | gelest.com |
| Polymethylhydrosiloxane (PMHS) | Various functional groups | High molecular weight, simplifies product isolation. | gelest.com |
| Tetramethyldisiloxane (TMDS) | Hemiketals | Useful for reducing hemiketals to ethers. | gelest.com |
The generation of silyl radicals from precursors like hydrosilanes can be achieved through various methods, including the use of peroxides or photocatalysis, providing access to powerful synthetic transformations. rhhz.net
Photoredox Catalysis in Polymerization
Photoredox catalysis has emerged as a powerful strategy in polymer chemistry, enabling the initiation of polymerization reactions under mild conditions using visible light from sources like LEDs or even sunlight. chimia.chbeilstein-journals.org This approach utilizes a photocatalyst that, upon light absorption, can engage in electron transfer processes to generate reactive species that initiate polymerization. chimia.ch
Organosilicon compounds, particularly those with Si-H bonds, play a crucial role as reagents in these catalytic cycles. In an oxidative quenching cycle, the excited photocatalyst can be oxidized by an electron acceptor. The resulting highly oxidizing species can then react with an organosilane, such as tris(trimethylsilyl)silane ((TMS)₃Si-H), to generate a silyl radical. chimia.ch This silyl radical is an excellent initiator for free-radical polymerization of monomers like acrylates or for ring-opening polymerization of epoxides. chimia.chresearchgate.net
The key advantage of this method is that the photocatalyst is regenerated, allowing a small amount of initiator to produce a large amount of polymer. beilstein-journals.org This catalytic approach addresses issues of toxicity and contamination associated with traditional photoinitiators that are consumed in the reaction. chimia.chbeilstein-journals.org
Components in Photoredox-Catalyzed Polymerization Involving Organosilanes:
| Component | Example | Role in the Catalytic Cycle | Reference |
| Photocatalyst (PIC) | Ruthenium or Iridium complexes, Organic Dyes | Absorbs light and initiates electron transfer. | chimia.chbeilstein-journals.org |
| Organosilicon Reagent | Tris(trimethylsilyl)silane ((TMS)₃Si-H) | Acts as a source of initiating silyl radicals. | chimia.chresearchgate.net |
| Electron Acceptor | Iodonium salts (e.g., Ph₂I⁺) | Oxidizes the excited photocatalyst. | chimia.ch |
| Monomer | Acrylates, Epoxides | The building blocks of the resulting polymer. | chimia.chbeilstein-journals.org |
Vi. Future Research Directions
Exploration of Novel Catalytic Strategies in Organosilicon-Mediated Synthesis
The field of organosilicon-mediated organic synthesis is continually evolving, with a persistent need for novel catalytic strategies to enhance reaction efficiency, selectivity, and scope. While Methyl (trimethylsilyl)acetate is a valuable reagent, its full potential can be unlocked through the development of innovative catalytic systems. Future research in this area is expected to focus on several promising avenues:
Transition Metal Catalysis: The use of transition metals to catalyze reactions involving organosilicon reagents is a well-established but still expanding field. Future work will likely involve the design of new ligand scaffolds for transition metals to fine-tune their reactivity and selectivity in reactions involving this compound. This could lead to novel carbon-carbon and carbon-heteroatom bond-forming reactions with unprecedented efficiency.
Organocatalysis: The development of small organic molecules as catalysts has emerged as a powerful tool in synthetic chemistry. Exploring the use of organocatalysts, such as chiral amines, phosphines, and Brønsted acids, to activate this compound or its derivatives could provide new pathways for asymmetric synthesis and the construction of complex molecular architectures.
Dual Catalysis: Combining two different catalytic cycles in a single reaction vessel, known as dual catalysis, offers opportunities for novel transformations that are not possible with a single catalyst. Future research may explore the synergistic use of a transition metal catalyst and an organocatalyst to promote new types of reactions involving this compound, leading to the rapid assembly of intricate molecular structures.
A summary of potential catalytic strategies is presented in the table below.
| Catalytic Strategy | Potential Advantages | Research Focus |
|---|---|---|
| Transition Metal Catalysis | High efficiency, broad substrate scope, tunable reactivity. | Development of novel ligands, exploration of new metal catalysts. |
| Organocatalysis | Metal-free conditions, enantioselective transformations. | Design of new chiral organocatalysts, expansion of reaction scope. |
| Dual Catalysis | Synergistic reactivity, access to novel transformations. | Combination of transition metal and organocatalysts. |
Development of New Applications in Specialized Fields (e.g., Medicinal Chemistry, Advanced Materials)
The unique reactivity of this compound and its derivatives makes them attractive building blocks for the synthesis of molecules with specialized functions. Future research is poised to expand their applications in fields such as medicinal chemistry and advanced materials.
In medicinal chemistry , the introduction of silicon-containing moieties into drug candidates can significantly modulate their physicochemical and pharmacokinetic properties. The trimethylsilyl (B98337) group, for instance, can enhance metabolic stability and lipophilicity, which are critical parameters in drug design. Future research may focus on incorporating the structural motifs accessible from this compound into novel therapeutic agents. The methyl group itself plays a significant role in rational drug design by influencing the molecule's conformation and interactions with biological targets nih.gov.
In the realm of advanced materials , organosilicon compounds are widely used due to their unique properties, including thermal stability, chemical inertness, and hydrophobicity mdpi.comaurechem.com. This compound can serve as a precursor for the synthesis of functionalized silicon-containing monomers. These monomers can then be polymerized to create advanced materials with tailored properties for applications in areas such as:
Coatings and Sealants: Polymers derived from functionalized organosilicon monomers can exhibit excellent weather resistance, durability, and adhesion.
Biomaterials: The biocompatibility of certain silicon-containing polymers makes them suitable for use in medical devices and drug delivery systems.
Organic Electronics: The incorporation of silicon can influence the electronic properties of organic materials, opening up possibilities for their use in sensors, transistors, and photovoltaic devices.
The potential applications are summarized in the following table.
| Field | Potential Application | Rationale |
|---|---|---|
| Medicinal Chemistry | Novel therapeutic agents | Modulation of physicochemical and pharmacokinetic properties. |
| Advanced Materials | Coatings and sealants | Enhanced durability and weather resistance. |
| Biomaterials | Biocompatibility and controlled drug release. |
Advanced Stereoselective Synthesis Using this compound
Achieving high levels of stereocontrol is a central goal in modern organic synthesis. This compound is a precursor to silyl (B83357) ketene (B1206846) acetals, which are key intermediates in a variety of stereoselective carbon-carbon bond-forming reactions organic-chemistry.orgmsu.edu. Future research in this area will likely focus on developing more sophisticated methods for controlling the stereochemical outcome of these reactions.
One notable reaction is the Peterson olefination , where the reaction of the lithium enolate of this compound with aldehydes or ketones can lead to the formation of α,β-unsaturated esters. This reaction is known to exhibit a degree of stereoselectivity, often favoring the formation of the Z-isomer sigmaaldrich.com. Future work will likely aim to enhance this inherent selectivity and to develop conditions that allow for the selective formation of the E-isomer.
Furthermore, the silyl ketene acetals derived from this compound are valuable nucleophiles in Mukaiyama aldol (B89426) and Michael reactions . The development of new chiral Lewis acids and organocatalysts for these reactions will be a key area of future research. The goal is to achieve high levels of diastereoselectivity and enantioselectivity in the synthesis of complex molecules containing multiple stereocenters.
Key areas for future research in stereoselective synthesis are outlined below.
| Reaction Type | Research Focus | Desired Outcome |
|---|---|---|
| Peterson Olefination | Development of new reaction conditions and reagents. | High stereoselectivity for either the Z- or E-isomer. |
| Mukaiyama Aldol Reaction | Design of novel chiral catalysts. | High diastereoselectivity and enantioselectivity. |
| Mukaiyama-Michael Reaction | Exploration of new catalyst systems and substrates. | Asymmetric synthesis of 1,5-dicarbonyl compounds. |
Deeper Understanding of Reaction Mechanisms through Computational Chemistry and Advanced Spectroscopy
A thorough understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and the optimization of existing ones. Future research will increasingly rely on a synergistic combination of computational chemistry and advanced spectroscopic techniques to elucidate the intricate details of reactions involving this compound.
Computational chemistry , particularly density functional theory (DFT), has become an indispensable tool for studying reaction pathways, transition state structures, and the origins of selectivity rsc.orgresearchgate.net. Future computational studies on reactions involving this compound and its derivatives will likely focus on:
Modeling Catalytic Cycles: Elucidating the precise role of catalysts in activating the reagents and controlling the stereochemical outcome of the reaction.
Predicting Reactivity and Selectivity: Developing predictive models that can guide the design of new experiments and the discovery of novel reactions.
Investigating the Role of Non-covalent Interactions: Understanding how subtle interactions, such as hydrogen bonding and van der Waals forces, can influence the course of a reaction.
Advanced spectroscopic techniques provide experimental data that is essential for validating computational models and for characterizing reactive intermediates. Future research will leverage techniques such as:
In-situ NMR and IR Spectroscopy: To monitor the progress of reactions in real-time and to identify transient intermediates.
Mass Spectrometry: To characterize the products of complex reaction mixtures and to gain insights into fragmentation pathways, which can provide clues about the underlying reaction mechanism researchgate.net.
X-ray Crystallography: To determine the precise three-dimensional structure of catalysts, substrates, and products, providing a static picture of the key players in a chemical transformation.
The interplay between these computational and experimental techniques will be instrumental in achieving a more profound understanding of the fundamental principles that govern the reactivity of this compound.
Q & A
Q. What are the established synthetic routes for Methyl (trimethylsilyl)acetate and its derivatives in organic chemistry research?
this compound derivatives are synthesized via multi-step protocols. For example, methyl 2-[bis(benzylthio)phosphoryl]acetate (a Horner–Wadsworth–Emmons reagent) is prepared by reacting methyl 2-(dimethoxyphosphoryl)acetate with trimethylsilyl reagents under Garegg–Samuelsson conditions (triphenylphosphine, iodine, imidazole). This generates intermediates like methyl 2-{bis[(trimethylsilyl)oxy]phosphoryl}acetate, which undergo further functionalization . Direct acyl-alkylation of arynes with methyl acetoacetate derivatives also provides access to structurally related compounds .
Q. How should researchers characterize the purity and structure of this compound post-synthesis?
Key techniques include:
- NMR spectroscopy (¹H, ¹³C, ²⁹Si) to confirm silyl group integration and ester connectivity.
- GC-MS or LC-MS for purity assessment and molecular ion detection.
- IR spectroscopy to identify ester carbonyl (~1740 cm⁻¹) and Si–O–C (~1250 cm⁻¹) stretches. Cross-referencing with databases like NIST Chemistry WebBook ensures spectral accuracy . Analytical standards (e.g., USP/EP-compliant materials) are critical for method validation .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Use anhydrous conditions and inert atmospheres (N₂/Ar) to prevent hydrolysis.
- Employ fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.
- Follow institutional guidelines for silane waste disposal, as silyl compounds can generate hazardous byproducts (e.g., SiO₂ particulates) .
Q. What are the typical applications of this compound in the synthesis of bioactive molecules?
It serves as a precursor for α,β-unsaturated esters via Horner–Wadsworth–Emmons reactions, enabling stereoselective synthesis of natural products and pharmaceuticals . In carbohydrate chemistry, silyl-protected intermediates are used to synthesize C-6 alkenoates via Dess-Martin periodinane-mediated oxidation .
Advanced Research Questions
Q. What strategies are effective in mitigating side reactions during the deprotection of trimethylsilyl groups in complex syntheses?
- Controlled acidic conditions : Dess-Martin periodinane (DMP) in dichloromethane selectively oxidizes silyl-protected glucopyranosides without premature deprotection. Adjusting stoichiometry (DMP:substrate = 1.2:1) minimizes side-product formation .
- Sequential deprotection : Use fluoride ions (e.g., TBAF) for selective cleavage of silyl ethers in the presence of acid-sensitive functional groups .
Q. How can researchers resolve discrepancies in diastereoselectivity observed in Horner–Wadsworth–Emmons (HWE) reactions using trimethylsilyl-containing reagents?
- Solvent polarity : Non-polar solvents (toluene) favor E-isomers, while polar aprotic solvents (DMF) enhance Z-selectivity.
- Reagent design : Phosphorus–sulfur bonds in HWE reagents (e.g., methyl 2-[bis(benzylthio)phosphoryl]acetate) improve stereocontrol by modulating transition-state geometry .
Q. What mechanistic insights explain the role of trimethylsilyl groups in stabilizing reactive intermediates?
The electron-donating effect of trimethylsilyl groups stabilizes carbocation intermediates during dimerization reactions. For example, α-methyl-substituted O-quinodimethanes form head-to-tail dimers due to silyl-induced charge delocalization .
Q. How can kinetic studies inform the optimization of reaction conditions for this compound-involved dimerization reactions?
- Real-time monitoring : Use in situ FTIR or HPLC to track reaction progress and identify rate-limiting steps.
- Activation parameters : Calculate ΔG‡ and ΔH‡ via Eyring plots to determine temperature sensitivity. For example, dimerization of silyl-substituted furans exhibits pseudo-first-order kinetics under thermal conditions .
Q. What analytical approaches address contradictions in reported spectral data for this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
